N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a brominated nitrobenzylidene group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination and Nitration:
Hydrazone Formation: The hydrazone linkage is formed by reacting the brominated nitrobenzylidene intermediate with hydrazine.
Condensation with Benzamide: The final step involves the condensation of the hydrazone intermediate with benzamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its nitrobenzylidene moiety may interact with cellular proteins, leading to alterations in cellular functions and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-chloro-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-fluoro-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Uniqueness
The uniqueness of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O7/c25-18-11-17(29(33)34)10-16(22(18)30)12-26-28-24(32)19(27-23(31)15-4-2-1-3-5-15)8-14-6-7-20-21(9-14)36-13-35-20/h1-12,30H,13H2,(H,27,31)(H,28,32)/b19-8+,26-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWAVRERMFDNN-YKSFBXDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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